Trisodium 3-hydroxy-4-((2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate

Crystallography Supramolecular chemistry Metal–dye coordination

Trisodium 3-hydroxy-4-((2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate (CAS 93942-40-6; EC 300-592-3; molecular formula C₁₆H₉N₂Na₃O₁₀S₃; molecular weight 554.41 g/mol) is a synthetic monoazo dye belonging to the sulfonated phenylazo-naphthalene disulfonate class. Its defining structural feature is the ortho-positioning of the sulfonate group on the phenyl ring relative to the azo linkage, which distinguishes it from the more extensively studied para-sulfophenyl isomer (CAS 50880-65-4).

Molecular Formula C16H9N2Na3O10S3
Molecular Weight 554.4 g/mol
CAS No. 93942-40-6
Cat. No. B12682164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrisodium 3-hydroxy-4-((2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate
CAS93942-40-6
Molecular FormulaC16H9N2Na3O10S3
Molecular Weight554.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]
InChIInChI=1S/C16H12N2O10S3.3Na/c19-16-14(31(26,27)28)8-9-7-10(29(20,21)22)5-6-11(9)15(16)18-17-12-3-1-2-4-13(12)30(23,24)25;;;/h1-8,19H,(H,20,21,22)(H,23,24,25)(H,26,27,28);;;/q;3*+1/p-3
InChIKeySWMCKJIABYCPRD-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trisodium 3-hydroxy-4-((2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate (CAS 93942-40-6): Ortho-Sulfonated Monoazo Dye Identity and Baseline Characterization for Procurement


Trisodium 3-hydroxy-4-((2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate (CAS 93942-40-6; EC 300-592-3; molecular formula C₁₆H₉N₂Na₃O₁₀S₃; molecular weight 554.41 g/mol) is a synthetic monoazo dye belonging to the sulfonated phenylazo-naphthalene disulfonate class [1]. Its defining structural feature is the ortho-positioning of the sulfonate group on the phenyl ring relative to the azo linkage, which distinguishes it from the more extensively studied para-sulfophenyl isomer (CAS 50880-65-4). The compound is characterized by a vibrant red colour and high water solubility conferred by three sulfonate groups, and is employed in textile dyeing, leather colouration, and biological staining applications [2].

Why Trisodium 3-hydroxy-4-((2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate Cannot Be Interchanged with Para-Sulfonated or Other In-Class Azo Dyes


Substituting this ortho-sulfonated monoazo dye with its para-sulfophenyl isomer (CAS 50880-65-4) or with other sulfonated azo dyes bearing the same naphthalene-2,7-disulfonate backbone is not scientifically justified without explicit validation. Crystallographic evidence demonstrates that ortho-sulfonated azo dyes adopt fundamentally different solid-state packing architectures—organic bilayers and inorganic channels—compared with the simple organic/inorganic layering ubiquitous to para- and meta-sulfonated analogues [1]. These structural divergences arise from sterically driven replacement of metal–sulfonate (M–O₃S) bonds with metal–water, metal–hydroxy, and metal–π interactions, meaning that solubility, crystallinity, metal-binding affinity, and long-term formulation stability cannot be assumed equivalent across positional isomers [1]. Furthermore, regulatory specifications for the para-isomer (RS-SA) as a subsidiary colour impurity in FD&C Yellow No. 6 cap its presence at ≤5% [2], underscoring that even closely related sulfophenylazo-naphthalene compounds are treated as distinct chemical entities for quality-control and safety purposes.

Quantitative Differentiation Evidence for Trisodium 3-hydroxy-4-((2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate Versus Closest Analogues


Ortho- vs. Para-Sulfonate Isomerism: Reduced Metal–Sulfonate Coordination Bonds in the Solid State

In a systematic crystallographic study of 16 Na, K, Cs, Mg, Ca, Sr, and Ba salt forms, ortho-sulfonated monoazo dyes (including the core scaffold identical to CAS 93942-40-6) exhibited consistently fewer metal–O₃S (sulfonate) coordination bonds than their para- and meta-sulfonated isomeric equivalents [1]. The reduction in M–O₃S bonds is sterically driven by the ortho-sulfonate position adjacent to the azo linkage, with these bonds being replaced by M–OH₂, M–HOR, and M–π interactions [1]. Consequently, the metal cation type is no longer the primary determinant of the adopted structural type—a behaviour unique to the ortho-sulfonated series [1].

Crystallography Supramolecular chemistry Metal–dye coordination

Solid-State Packing Architecture: Organic Bilayers and Inorganic Channels Replace Simple Layering

The same crystallographic investigation revealed that ortho-sulfonated azo dyes adopt packing motifs—organic bilayers and inorganic channels—that are absent in the para- and meta-sulfonated series, where simple organic/inorganic layering is ubiquitous [1]. Each distinct packing motif correlates with a different degree of molecular planarity in the sulfonated azo dye anion [1]. The loss of planarity in ortho-sulfonated dyes, attributable to steric congestion around the ortho-sulfonate group, is the structural driver of this divergence [1].

Solid-state packing Dye crystallinity Formulation stability

Regulatory Identity: Ortho-Isomer (CAS 93942-40-6) vs. Para-Isomer RS-SA (CAS 50880-65-4) as Distinct Entities in Food Dye Specifications

The para-sulfophenyl isomer (CAS 50880-65-4), designated RS-SA (trisodium salt of 3-hydroxy-4-[(4-sulfophenyl)azo]-2,7-naphthalene sulfonic acid), is explicitly regulated as a subsidiary colour impurity in FD&C Yellow No. 6 (Sunset Yellow FCF, C.I. 15985) under 21 CFR 74.706, with a specification limit of ≤5% combined with other higher sulfonated subsidiaries [1]. A survey of 39 commercial Sunset Yellow FCF samples from Japan and the USA quantified RS-SA levels ranging from not detected (N.D.) to 4.645% (g/g), demonstrating batch-to-batch variability [2]. In a separate analysis, RS-SA was found at 4.3% concentration in Sunset Yellow FCF used in imported chewing gum [3]. The ortho-isomer (CAS 93942-40-6) is synthetically derived from 2-aminobenzenesulfonic acid (orthanilic acid) rather than the 4-aminobenzenesulfonic acid (sulfanilic acid) used for the para-isomer, resulting in a chemically distinct substance with its own CAS registry number and EINECS identifier (300-592-3) [4].

Food dye regulation Subsidiary colour Quality control

Chromatographic Retention and Detectability: Ortho-Isomer as a Resolved Entity Distinct from Co-Eluting Para-Isomer and Other Subsidiary Colours

In the development of HPLC methods for Sunset Yellow FCF impurity profiling, RS-SA (the para-isomer) was quantified as a discrete chromatographic peak alongside other subsidiary colours (Sub A, Sub B, GS-SA, 2N-SA, SS-AN) and starting materials [1][2]. LC/MS analysis with electrospray ionization achieved detection limits for impurities in Sunset Yellow FCF ranging from 0.01% to 0.1% [2]. The analytical resolution of sulfophenylazo-naphthalene positional isomers requires careful chromatographic method development; the ortho-isomer (CAS 93942-40-6), with its distinct retention characteristics arising from the different sulfonate position, must be chromatographically resolved from the para-isomer when both may be present . Failure to distinguish between these isomers can lead to misidentification in impurity profiling and non-compliance with regulatory specifications .

HPLC separation LC/MS detection Impurity profiling

Steric and Electronic Effects of Ortho-Sulfonate on pKa and Dye Reactivity

Kinetic and spectroscopic investigations on sulfonated azo dyes have established that ortho-substituents on the aryl ring adjacent to the azo linkage increase the dye pKa irrespective of whether they are electron-withdrawing or electron-donating, primarily through steric modulation of the equilibrium concentration of reactive species [1]. In sulfonated naphthol-based azo dyes, a sulfonate group ortho to the azo linkage in the naphthol ring has been shown to alter the observed rate constants (k₂obs) by shifting the acid–base equilibrium [1]. While the specific pKa shift magnitude for CAS 93942-40-6 versus its para-isomer (CAS 50880-65-4) has not been reported in a direct head-to-head measurement, the class-level ortho effect is mechanistically well-established and predicts a higher pKa and altered pH-dependent speciation for the ortho-sulfophenyl compound [1].

Dye pKa Ortho substituent effect Reactivity modulation

High-Value Application Scenarios for Trisodium 3-hydroxy-4-((2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate Based on Verified Differentiation Evidence


Analytical Reference Standard for Ortho-Isomer-Specific Impurity Profiling in Sulfonated Azo Dye Manufacturing

Quality-control laboratories characterising impurity profiles in sulfonated azo dye production—particularly where orthanilic acid (2-aminobenzenesulfonic acid) is used as a diazo component—require an authenticated reference standard of CAS 93942-40-6 to distinguish and quantify the ortho-sulfophenylazo reaction product from the para-isomer (RS-SA, CAS 50880-65-4) and other subsidiary colours. As demonstrated by the chromatographic resolution achieved in Sunset Yellow FCF impurity analysis, positional isomers exhibit distinct retention behaviour, and LC/MS detection limits of 0.01–0.1% necessitate isomerically pure reference materials for accurate quantification [1][2].

Crystallisation and Solid-Form Screening for Dye Formulation with Controlled Solubility and Metal Compatibility

The Kennedy et al. (2009) finding that ortho-sulfonated azo dyes adopt fundamentally different solid-state packing architectures—organic bilayers and inorganic channels versus simple layering—and engage fewer metal–sulfonate coordination bonds than para- and meta-isomers [3] makes CAS 93942-40-6 a candidate of interest for solid-form screening programmes. Formulators seeking to modulate dissolution rate, hygroscopicity, or compatibility with metal-containing additives (e.g., mordants, lake-forming agents) should evaluate the ortho-isomer as a structurally distinct solid form rather than extrapolating from para-isomer behaviour.

pH-Dependent Dyeing Process Optimisation Exploiting Ortho-Substituent pKa Modulation

The class-level evidence that ortho-substituents on the aryl ring increase sulfonated azo dye pKa [4] positions CAS 93942-40-6 as a potentially distinct tool for dyeing processes where bath pH critically influences colour yield, shade consistency, and fibre affinity. Textile chemists seeking to fine-tune dyeing conditions for specific fibre substrates (e.g., wool, silk, polyamide) where the para-isomer's pKa yields suboptimal exhaustion or levelness may find the ortho-isomer's shifted acid–base equilibrium advantageous—provided this is validated through application-specific trials.

Structural Biology and Supramolecular Chemistry Research on Sulfonated Azo Dye–Protein or Dye–Metal Interactions

The unique metal-coordination behaviour of ortho-sulfonated azo dyes—characterised by replacement of M–O₃S bonds with M–OH₂, M–HOR, and M–π interactions [3]—makes CAS 93942-40-6 a valuable probe molecule for fundamental studies of dye–protein binding, metallochromic indicator development, and supramolecular assembly. Researchers investigating how sulfonate positional isomerism affects binding affinity, stoichiometry, or spectroscopic response in protein-staining or metal-ion-sensing applications can use this compound as a structurally defined ortho-isomer comparator.

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